

An In-depth Technical Guide to 2,9-Dibutyl-1,10-phenanthroline

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Compound of Interest

Compound Name: **2,9-Dibutyl-1,10-phenanthroline**

Cat. No.: **B1253295**

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This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of **2,9-Dibutyl-1,10-phenanthroline** and its derivatives. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and analytical chemistry.

Core Molecular Information

2,9-Dibutyl-1,10-phenanthroline is a versatile organic compound recognized for its unique chelating properties. It serves as an effective ligand, forming stable complexes with various transition metals. This characteristic makes it a valuable component in the development of sensors, catalysts, and advanced materials such as organic light-emitting diodes (OLEDs).[\[1\]](#)

A summary of the key quantitative data for **2,9-Dibutyl-1,10-phenanthroline** is presented below.

Property	Value	Source
Molecular Weight	292.4 g/mol , 292.43 g/mol	[1] [2]
Molecular Formula	C ₂₀ H ₂₄ N ₂	[1] [2]
CAS Number	85575-93-5	[1] [3]
Melting Point	57 - 59 °C	[1]
Purity	≥ 96% (HPLC)	[1]
Monoisotopic Mass	292.193948774 Da	[2] [4]

Experimental Protocols

Detailed methodologies for key experiments involving 1,10-phenanthroline derivatives are outlined below.

A common method for synthesizing 2,9-disubstituted-1,10-phenanthroline involves the reaction of an alkyl- or aryl-lithium with 1,10-phenanthroline, followed by hydrolysis and rearomatization with manganese dioxide.[\[5\]](#)

Materials:

- 1,10-Phenanthroline[\[3\]](#)
- n-Butyllithium[\[3\]](#)
- Manganese Dioxide
- Appropriate solvents (e.g., dry ether or THF)
- Quenching agent (e.g., water)

Procedure:

- Dissolve 1,10-phenanthroline in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution to a low temperature (typically -78 °C).
- Slowly add the alkyl- or aryl-lithium reagent (e.g., n-butyllithium) to the solution.
- Allow the reaction to proceed for a specified time at low temperature.
- Quench the reaction by the slow addition of water.
- Warm the mixture to room temperature.
- Add manganese dioxide to the mixture to facilitate rearomatization.
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
- Filter the reaction mixture to remove manganese dioxide.
- Extract the product from the filtrate using an appropriate organic solvent.
- Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product using a suitable technique, such as column chromatography or recrystallization.

1,10-phenanthroline and its derivatives are widely used for the colorimetric determination of iron in solution. The protocol involves the formation of a colored complex between the ferrous ion (Fe²⁺) and the phenanthroline ligand, which can be quantified using UV-Vis spectroscopy. [6][7]

Materials:

- Standard iron solution (e.g., ferrous ammonium sulfate)[6]
- Hydroxylamine hydrochloride solution (to reduce Fe³⁺ to Fe²⁺)[7]
- 1,10-Phenanthroline solution[6]
- Sodium acetate buffer solution[6]

- Unknown iron sample
- UV-Vis Spectrophotometer

Procedure:

- Preparation of Standard Solutions: Prepare a series of standard iron solutions of known concentrations from a stock solution.[6]
- Reduction of Iron: To each standard and the unknown sample, add hydroxylamine hydrochloride solution to ensure all iron is in the Fe^{2+} state.[7]
- Complex Formation: Add the 1,10-phenanthroline solution and sodium acetate buffer to each flask. The buffer maintains a pH range of 2 to 9, where the color intensity of the complex is stable.[6]
- Measurement:
 - Turn on the spectrophotometer and allow it to warm up.[7]
 - Set the wavelength of maximum absorbance (λ_{max}), which for the $\text{Fe}(\text{o-Phen})_3^{2+}$ complex is 508 nm.[6]
 - Use a blank solution (containing all reagents except iron) to zero the instrument.[6]
 - Measure the absorbance of each standard solution and the unknown sample.
- Data Analysis:
 - Plot a calibration curve of absorbance versus the concentration of the standard solutions.
 - Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve or by using the Beer-Lambert law equation derived from the curve.[7]

A study on the antitumor activity of 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) utilized Western blot analysis to investigate its effect on apoptosis and cell cycle regulation in A549 and Tu212 cell lines.[8]

Objective: To detect alterations in proteins involved in cell cycle progression and apoptosis following treatment with dsBPT.

Materials:

- A549 and Tu212 cell lines
- 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT)
- Cell lysis buffer
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., against caspase 8)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment: Culture A549 and Tu212 cells and treat them with dsBPT for specified time points (e.g., 24, 48, and 72 hours).[8]
- Protein Extraction: Lyse the cells using a suitable lysis buffer and quantify the protein concentration.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

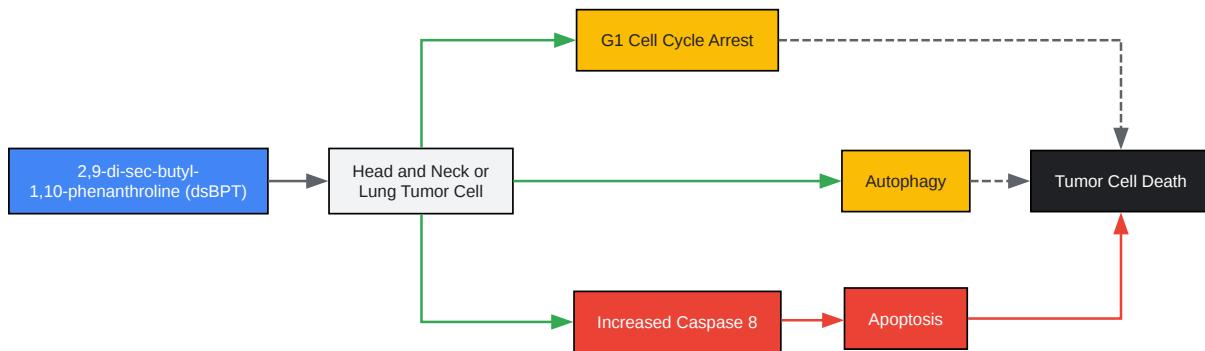
- Electrotransfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., caspase 8).^[8]
- Secondary Antibody Incubation: Wash the membrane and incubate it with a HRP-conjugated secondary antibody.
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Analyze the band intensities to determine the changes in protein levels in response to dsBPT treatment.

Biological Activity and Signaling Pathways

Research has demonstrated the antiproliferative potential of 1,10-phenanthroline-based ligands.^[8] Specifically, 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) has shown significant anti-proliferation activity against head and neck and lung cancer cell lines.^[8] The inhibitory effect of dsBPT on these cancer cells was found to be approximately 10 times greater than on normal epithelial cells, with IC_{50} values ranging between 0.1–0.2 μ M.^[8]

The mechanism of action for dsBPT involves the induction of autophagy, G1 cell cycle arrest, and apoptosis.^[8] Western blot analyses revealed that treatment with dsBPT led to increased levels of caspase 8 in both A549 and Tu212 tumor cell lines, indicating the activation of the extrinsic apoptotic pathway.^[8]

The following diagram illustrates the proposed signaling pathway initiated by 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) leading to tumor cell death.



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Caption: dsBPT-induced signaling cascade in tumor cells.

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